molecular formula C5H7N3O B1333498 3-Acetylaminopyrazole CAS No. 3553-12-6

3-Acetylaminopyrazole

Cat. No.: B1333498
CAS No.: 3553-12-6
M. Wt: 125.13 g/mol
InChI Key: CSSKIQUMIWCMJR-UHFFFAOYSA-N
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Description

3-Acetylaminopyrazole is a chemical compound with the molecular formula C5H7N3O. It features a pyrazole ring, which is a five-membered heterocyclic structure containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Acetylaminopyrazole can be synthesized through the reaction of 1H-pyrazol-3-amine with acetic anhydride. The process involves dissolving 1H-pyrazol-3-amine in distilled water, followed by the addition of sodium bicarbonate. Acetic anhydride is then added dropwise, and the resulting suspension is heated at reflux overnight .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of starting materials and the simplicity of the reaction setup.

Chemical Reactions Analysis

Types of Reactions: 3-Acetylaminopyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions to achieve desired substitutions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups .

Scientific Research Applications

3-Acetylaminopyrazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Acetylaminopyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl group at the 3-position allows for unique interactions with enzymes and other molecular targets, differentiating it from other pyrazole derivatives .

Properties

IUPAC Name

N-(1H-pyrazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-4(9)7-5-2-3-6-8-5/h2-3H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSKIQUMIWCMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380550
Record name 3-Acetylaminopyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3553-12-6
Record name 3-Acetylaminopyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1H-pyrazol-5-amine (50 g, 0.602 mol) and N-methylmorpholine (160 mL, 1.44 mol) in CH2Cl2 (2 L) was added acetyl chloride (99 mL, 1.38 mol) dropwise at 0° C. under an atmosphere of nitrogen. The reaction mixture was stirred at room temperature for 1 d. Some di-acylated product was observed in an LCMS. The reaction mixture was concentrated in vacuo and the resulting solid was suspended in MeOH (2 L) and cooled to 0° C. 4 M NaOH solution (aq., 440 mL, 1.75 mol) was added slowly and the mixture allowed to warm to room temperature over 1.5 h. The MeOH was removed in vacuo and the solid was collected by filtration, washed with minimal cold water and dried in vacuo to provide the title compound as a solid (60 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
99 mL
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Name
Quantity
440 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis of 3-acetamidopyrazole as described in the research?

A1: The research highlights an interesting finding regarding the synthesis of 3-acetamidopyrazole. It states that monoacylation of 3-aminopyrazole unexpectedly yields a mixture of 1- and 2-acylated aminopyrazoles. [] This mixture then undergoes a solid-state rearrangement over time to form the desired 3-acetamidopyrazole. [] The researchers investigated the mechanism and kinetics of this unusual solid-state rearrangement using solid-state and traditional NMR methods. [] This finding is significant as it reveals a unique pathway for obtaining the 3-acetamidopyrazole derivative.

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